molecular formula C16H8F5NO3 B14197667 Pentafluorophenyl 4-(acryloylamino)benzoate CAS No. 874478-20-3

Pentafluorophenyl 4-(acryloylamino)benzoate

Cat. No.: B14197667
CAS No.: 874478-20-3
M. Wt: 357.23 g/mol
InChI Key: IDZBXRGCYHFYQJ-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-(acryloylamino)benzoate is a chemical compound that combines the properties of pentafluorophenyl and acryloylamino groups with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(acryloylamino)benzoate typically involves the esterification of 4-(acryloylamino)benzoic acid with pentafluorophenol. This reaction can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-(acryloylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Polymerization: The acryloyl group can participate in radical polymerization, forming polymers with unique properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Polymerization: The major products are polymers with repeating units derived from the acryloyl group.

    Hydrolysis: The products are 4-(acryloylamino)benzoic acid and pentafluorophenol.

Scientific Research Applications

Pentafluorophenyl 4-(acryloylamino)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound can be used to create polymers with specific properties, such as high thermal stability and chemical resistance.

    Pharmaceuticals: It may be used in the development of drug delivery systems or as a precursor for bioactive compounds.

    Bioconjugation: The reactive pentafluorophenyl group allows for the conjugation of biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-(acryloylamino)benzoate depends on its application:

    Nucleophilic Substitution: The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction.

    Polymerization: The acryloyl group undergoes radical polymerization, forming covalent bonds with other monomers.

    Bioconjugation: The pentafluorophenyl group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl Benzoate: Similar in structure but lacks the acryloyl group, limiting its polymerization potential.

    Acryloyl Chloride: Contains the acryloyl group but lacks the pentafluorophenyl moiety, making it less reactive in nucleophilic substitution.

    4-(Acryloylamino)benzoic Acid: Similar but lacks the ester linkage, affecting its solubility and reactivity.

Uniqueness

Pentafluorophenyl 4-(acryloylamino)benzoate is unique due to the combination of the highly reactive pentafluorophenyl group and the polymerizable acryloyl group. This dual functionality allows for a wide range of applications in different fields, making it a versatile compound for scientific research.

Properties

CAS No.

874478-20-3

Molecular Formula

C16H8F5NO3

Molecular Weight

357.23 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(prop-2-enoylamino)benzoate

InChI

InChI=1S/C16H8F5NO3/c1-2-9(23)22-8-5-3-7(4-6-8)16(24)25-15-13(20)11(18)10(17)12(19)14(15)21/h2-6H,1H2,(H,22,23)

InChI Key

IDZBXRGCYHFYQJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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